9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Overview
Description
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a chemical compound with the molecular formula C12H13FN2 It is a fluorinated derivative of azepinoindole, which is a bicyclic structure containing both an indole and an azepine ring
Scientific Research Applications
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
Target of Action
The primary targets of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain and other areas of the body.
Mode of Action
This compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition is achieved with IC50s in the micromolar range, indicating a moderate level of potency . The compound shows a structure-dependent selectivity towards BChE .
Biochemical Pathways
By inhibiting AChE and BChE, this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, the compound potentially increases the concentration of this neurotransmitter in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
The compound’s molecular weight (20424) and LogP (232400) suggest that it may have suitable properties for absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of cholinergic transmission. By inhibiting AChE and BChE, the compound can potentially enhance the signaling of acetylcholine, affecting various physiological processes controlled by this neurotransmitter .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole and azepine precursors.
Cyclization: The indole and azepine precursors are then subjected to cyclization reactions under acidic or basic conditions to form the azepinoindole structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, column chromatography, or distillation are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Oxidized derivatives with altered electronic properties.
Reduction Products: Reduced forms with different functional groups.
Substitution Products: Compounds with new functional groups replacing the fluorine atom.
Comparison with Similar Compounds
1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole: Lacks the fluorine atom, resulting in different chemical properties.
9-Chloro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole: The presence of a bromine atom alters the compound’s electronic properties and reactivity.
Uniqueness: The presence of the fluorine atom in 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole imparts unique electronic and steric effects, enhancing its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound for medicinal chemistry and drug design.
Properties
IUPAC Name |
9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-8-3-4-12-9(6-8)10-7-14-5-1-2-11(10)15-12/h3-4,6,14-15H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSVILTWVPKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C3=C(N2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651603 | |
Record name | 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919120-68-6 | |
Record name | 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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